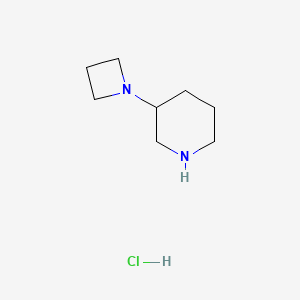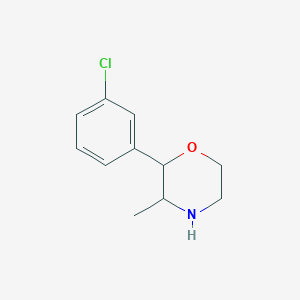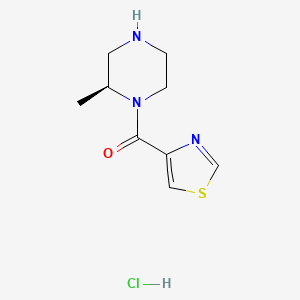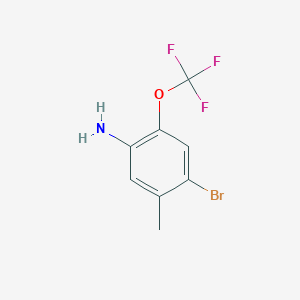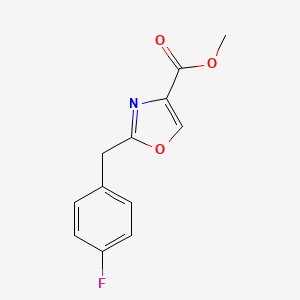
1,1,2-Trichloro-3-fluoroprop-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,2-Trichloro-3-fluoroprop-1-ene is an organic compound with the molecular formula C3H2Cl3F It is a halogenated alkene, characterized by the presence of three chlorine atoms and one fluorine atom attached to a three-carbon propene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1,2-Trichloro-3-fluoroprop-1-ene can be synthesized through the fluorination of 1,1,2,3-tetrachloropropene. The reaction typically involves the use of hydrogen fluoride (HF) as the fluorinating agent. The process is carried out under controlled conditions to ensure high selectivity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound involves the vapor-phase fluorination of 1,1,2,3-tetrachloropropene using HF over a chromium oxide-based catalyst. The reaction is conducted at elevated temperatures, typically around 200°C, and a high HF to tetrachloropropene molar ratio to achieve optimal conversion and selectivity .
Chemical Reactions Analysis
Types of Reactions
1,1,2-Trichloro-3-fluoroprop-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted by other nucleophiles, such as hydroxide ions or amines.
Addition Reactions: The double bond in the propene backbone can participate in addition reactions with electrophiles or nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide (NaOH) for hydroxylation and ammonia (NH3) for amination.
Addition Reactions: Reagents such as bromine (Br2) or hydrogen chloride (HCl) can be used for addition across the double bond.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4) are commonly used.
Major Products Formed
Substitution: Products include 1,1,2-trichloro-3-hydroxyprop-1-ene and 1,1,2-trichloro-3-aminoprop-1-ene.
Addition: Products include 1,1,2,3-tetrachloropropane and 1,1,2-trichloro-3-chloropropane.
Oxidation and Reduction: Products include various alcohols, ketones, and alkanes depending on the specific reaction conditions.
Scientific Research Applications
1,1,2-Trichloro-3-fluoroprop-1-ene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex fluorinated compounds and as a reagent in organic synthesis.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and cellular components.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of new drugs with unique properties.
Industry: It is used in the production of specialty chemicals, including fluorinated polymers and surfactants
Mechanism of Action
The mechanism by which 1,1,2-Trichloro-3-fluoroprop-1-ene exerts its effects involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on enzymes and other proteins. This interaction can lead to the formation of covalent bonds, altering the structure and function of the target molecules. The pathways involved in these reactions are complex and depend on the specific conditions and biological context .
Comparison with Similar Compounds
1,1,2-Trichloro-3-fluoroprop-1-ene can be compared with other halogenated alkenes, such as:
1,1,2-Trichloro-3,3,3-trifluoroprop-1-ene: This compound has an additional fluorine atom, which can influence its reactivity and applications
1,1,2,3-Tetrachloropropene: Lacks the fluorine atom, making it less reactive in certain types of chemical reactions.
1,1,2-Trichloro-3-bromoprop-1-ene: Contains a bromine atom instead of fluorine, which can affect its chemical properties and uses.
Properties
Molecular Formula |
C3H2Cl3F |
|---|---|
Molecular Weight |
163.40 g/mol |
IUPAC Name |
1,1,2-trichloro-3-fluoroprop-1-ene |
InChI |
InChI=1S/C3H2Cl3F/c4-2(1-7)3(5)6/h1H2 |
InChI Key |
USGZHDAFCVBESP-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=C(Cl)Cl)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(E)-N-[1-(3,3,5,5-tetramethyl-1,2,3,4,5,6,7,8-octahydronaphthalen-2-yl)propan-2-ylidene]hydroxylamine](/img/structure/B11717186.png)
![[1-(2-Trimethylsilylethoxymethyl)pyrazolo[3,4-b]pyridin-5-yl]boronic acid](/img/structure/B11717201.png)
